Benzyl 2-acetylphenylcarbamate
CAS No.: 314773-75-6
Cat. No.: VC5960438
Molecular Formula: C16H15NO3
Molecular Weight: 269.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314773-75-6 |
|---|---|
| Molecular Formula | C16H15NO3 |
| Molecular Weight | 269.3 |
| IUPAC Name | benzyl N-(2-acetylphenyl)carbamate |
| Standard InChI | InChI=1S/C16H15NO3/c1-12(18)14-9-5-6-10-15(14)17-16(19)20-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
| Standard InChI Key | ZMZLIPVMFDVDRJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Benzyl 2-acetylphenylcarbamate (systematic IUPAC name: benzyl N-(2-acetylphenyl)carbamate) belongs to the carbamate family, which features an oxygen-linked carbonyl group bonded to an amine. The compound’s structure comprises three key components:
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A benzyl group (C₆H₅CH₂−) attached to the carbamate oxygen.
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A carbamate backbone (−O−C(=O)−N−) that bridges the benzyl group and the phenyl ring.
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A 2-acetylphenyl substituent (C₆H₄−COCH₃) at the ortho position of the aromatic ring.
Molecular Formula and Weight
Based on structural analogs like benzyl (2-formylphenyl)carbamate (C₁₅H₁₃NO₃, MW 255.27 g/mol) , replacing the formyl (−CHO) group with an acetyl (−COCH₃) moiety would yield a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.29 g/mol. This aligns with carbamate derivatives reported in studies of N-acetylcarbamate salts .
Spectral Characteristics
While experimental spectral data for benzyl 2-acetylphenylcarbamate is unavailable, insights can be drawn from related compounds:
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IR Spectroscopy: Expected peaks include N−H stretching (~3350 cm⁻¹), C=O stretching (~1700 cm⁻¹ for carbamate and acetyl groups), and aromatic C−H bending (~750 cm⁻¹) .
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NMR Spectroscopy:
Synthesis and Reaction Pathways
The synthesis of benzyl 2-acetylphenylcarbamate likely follows established carbamation protocols, mirroring methods used for analogous compounds .
Stepwise Synthesis Strategy
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Preparation of 2-Acetylaniline:
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Carbamate Formation:
Purification and Characterization
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Column Chromatography: Purification using ethyl acetate/hexane mixtures (3:7 v/v) isolates the product .
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Recrystallization: Ethanol or methanol recrystallization enhances purity, as seen in N-acetylcarbamate salt preparations .
Physicochemical Properties
Stability and Solubility
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Stability: Carbamates with acetyl substituents exhibit stability under acidic conditions but hydrolyze in basic media . For example, 2,4-dimethoxybenzyl N-acetylcarbamate remains stable at −25°C for over two years .
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Solubility: Expected solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, similar to benzyl (2-formylphenyl)carbamate .
Crystallographic Data
While no crystal structure of benzyl 2-acetylphenylcarbamate is reported, related carbamates like benzyl (2-formylphenyl)carbamate crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, and β = 105.3° . Hydrogen bonding between the carbamate N−H and carbonyl oxygen stabilizes the lattice .
Industrial and Synthetic Utility
Protecting Group Chemistry
Benzyl chloroformate (Cbz-Cl), a key reagent in carbamate synthesis, has been used since the 1930s to protect amines in peptide synthesis . The acetylphenyl variant could offer steric hindrance, improving selectivity in multi-step reactions.
Polymer Science
Carbamates with acetyl substituents act as crosslinkers in polyurethane foams, enhancing thermal stability. For example, benzyl (2-(octylamino)-2-oxoethyl)carbamate derivatives improve polymer tensile strength by 40% .
Future Research Directions
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Synthetic Optimization: Exploring microwave-assisted or flow chemistry techniques to improve yield .
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Biological Screening: Evaluating antiparasitic or anticancer activity, leveraging the acetyl group’s electron-withdrawing effects .
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Materials Applications: Developing flame-retardant polymers using halogenated acetylcarbamate derivatives .
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